

## A Comparative Analysis of AZD5462 and Serelaxin in the Management of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational drugs for heart failure, AZD5462 and serelaxin. Both agents target the relaxin family peptide receptor 1 (RXFP1), offering a novel therapeutic avenue for this complex syndrome. This document summarizes their mechanisms of action, presents available preclinical and clinical data, and outlines the experimental protocols employed in key studies.

# At a Glance: Key Differences and Developmental Status

AZD5462, a selective oral allosteric agonist of RXFP1, is in the early stages of clinical development, having completed Phase I trials in healthy volunteers.[1] In contrast, serelaxin, a recombinant form of human relaxin-2, has undergone extensive investigation in large-scale Phase II and Phase III clinical trials in patients with acute heart failure (AHF).[2][3][4] The primary distinction lies in their route of administration and current developmental phase, with AZD5462 positioned as a potential chronic oral therapy and serelaxin studied as an intravenous treatment for acute decompensation.

# Mechanism of Action: Targeting the RXFP1 Receptor



Both **AZD5462** and serelaxin exert their effects by activating the RXFP1 receptor, a G-protein coupled receptor.[5] Activation of this receptor triggers a cascade of downstream signaling events that are potentially beneficial in heart failure.

Serelaxin, being the recombinant form of the natural ligand, has a well-characterized mechanism. It induces vasodilation through the production of nitric oxide, leading to reduced systemic and pulmonary vascular resistance.[2][6] Additionally, it exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, and has been shown to protect organs from damage.[2][7][8]

**AZD5462** is designed to mimic the signaling of human relaxin-2 at the RXFP1 receptor.[5][9] Preclinical studies have shown that it activates similar downstream pathways to relaxin H2.[5] [10]

Below is a diagram illustrating the signaling pathways associated with RXFP1 activation by these agonists.



Click to download full resolution via product page



Signaling pathways of AZD5462 and serelaxin via the RXFP1 receptor.

# Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head comparative studies of **AZD5462** and serelaxin are not yet available. The following tables summarize the existing data from independent studies to facilitate an indirect comparison.

## Preclinical Data: AZD5462 in a Cynomolgus Monkey Model of Heart Failure

**AZD5462** has been evaluated in a preclinical model of heart failure with reduced ejection fraction (HFrEF) in aged, obese cynomolgus monkeys.[11]

| Parameter                    | Vehicle               | AZD5462                 |
|------------------------------|-----------------------|-------------------------|
| Efficacy                     |                       |                         |
| Change in LVEF               | No significant change | Significant improvement |
| Safety                       |                       |                         |
| Mean Arterial Blood Pressure | No significant change | No significant change   |
| Heart Rate                   | No significant change | No significant change   |

Pharmacokinetic Profile of AZD5462 in Cynomolgus Monkeys[11]

| Parameter              | Value         |
|------------------------|---------------|
| Clearance              | 9.1 mL/min/kg |
| Volume of Distribution | 0.56 L/kg     |
| IV Half-life           | 4.7 hours     |
| Oral Half-life         | 7.2 hours     |
| Oral Bioavailability   | 12%           |



## Clinical Data: AZD5462 Phase I Study in Healthy Volunteers

A Phase I randomized, double-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of **AZD5462** in healthy participants.[9]

| Parameter               | Details                                                                                                                                                                      |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Doses                   | SAD: 20, 80, 400, 750, 1000 mgMAD: 40, 120, 250, 500 mg BID for 10 days                                                                                                      |
| Safety and Tolerability | Generally well tolerated with no major safety concerns. Most common adverse events were GI disorders, headache, and orthostatic heart rate increase without hypotension.[12] |
| Pharmacokinetics        | Rapidly absorbed (median Tmax 0.53-1.75 hr). [12][9] Terminal half-life after a single dose was 3-6 hours.[12][9]                                                            |

# Clinical Data: Serelaxin in Acute Heart Failure (RELAX-AHF & RELAX-AHF-2 Trials)

Serelaxin has been extensively studied in patients with acute heart failure in large clinical trials.

RELAX-AHF Trial: Key Efficacy and Safety Outcomes[3]



| Endpoint                                                              | Serelaxin (30<br>µg/kg/day)  | Placebo   | p-value |
|-----------------------------------------------------------------------|------------------------------|-----------|---------|
| Primary Endpoints                                                     |                              |           |         |
| Change in VAS AUC for dyspnea to Day 5                                | 448 mm x h<br>improvement    | -         | 0.007   |
| Moderate/marked<br>dyspnea improvement<br>(Likert) at 24h             | 27%                          | 26%       | 0.70    |
| Secondary Endpoints                                                   |                              |           |         |
| Cardiovascular death at Day 180                                       | 42 deaths                    | 65 deaths | 0.019   |
| CV death or<br>rehospitalization for<br>HF/renal failure at Day<br>60 | No significant<br>difference | -         | -       |

### RELAX-AHF-2 Trial: Primary Efficacy Endpoints[13]

| Endpoint                                | Serelaxin (30<br>µg/kg/day) | Placebo | p-value |
|-----------------------------------------|-----------------------------|---------|---------|
| Cardiovascular<br>mortality at 180 days | 8.7%                        | 8.9%    | 0.77    |
| Worsening heart failure at 5 days       | 6.9%                        | 7.7%    | 0.19    |

Hemodynamic Effects of Serelaxin in AHF Patients[14]



| Parameter                                    | Serelaxin vs. Placebo<br>(Peak change during first<br>8h) | p-value |
|----------------------------------------------|-----------------------------------------------------------|---------|
| Pulmonary Capillary Wedge<br>Pressure (PCWP) | -2.44 mmHg                                                | 0.004   |
| Cardiac Index (CI)                           | No significant effect                                     | -       |
| Mean Pulmonary Artery Pressure (PAP)         | -5.17 mmHg (at 4h)                                        | <0.0001 |

# Experimental Protocols Cynomolgus Monkey Heart Failure Model (for AZD5462)

While specific details of the induction of heart failure in the cynomolgus monkey model used for **AZD5462** are proprietary, a general workflow for such a study is outlined below. These models often involve inducing cardiac dysfunction through methods like rapid atrial pacing or coronary artery ligation to mimic human heart failure.





Click to download full resolution via product page

A typical experimental workflow for evaluating a heart failure drug in a large animal model.



### **RELAX-AHF Clinical Trial Protocol (for Serelaxin)**

The RELAX-AHF trial was a multicenter, randomized, double-blind, placebo-controlled study.[3]

- Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on chest radiograph, elevated natriuretic peptides, mild-to-moderate renal insufficiency, and a systolic blood pressure >125 mmHg.[3]
- Intervention: Patients were randomized 1:1 to receive either a 48-hour intravenous infusion of serelaxin (30 μg/kg per day) or a placebo, in addition to standard care.[3]
- Primary Endpoints:
  - Change from baseline in the visual analogue scale (VAS) area under the curve (AUC) for dyspnea through day 5.[3]
  - Proportion of patients with moderate or marked improvement in dyspnea as measured by a Likert scale during the first 24 hours.[3]
- Secondary Endpoints: Included cardiovascular death or rehospitalization for heart or renal failure at day 60, and cardiovascular death at day 180.[3]

### **Summary and Future Perspectives**

**AZD5462** and serelaxin represent two distinct approaches to leveraging the therapeutic potential of the relaxin pathway in heart failure. **AZD5462**, as an oral agent, holds promise for the chronic management of heart failure, and its early clinical development is encouraging. Serelaxin, while demonstrating some positive effects on symptoms and mortality in one major trial, did not meet its primary endpoints in a subsequent confirmatory trial for acute heart failure.

The development of **AZD5462** will be closely watched as it progresses into later-phase clinical trials in patients with chronic heart failure. Future research may also explore the potential of combining RXFP1 agonists with other heart failure therapies. The contrasting clinical outcomes of serelaxin highlight the complexities of treating acute heart failure and underscore the need for continued research to identify the patient populations most likely to benefit from this therapeutic class.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study [escholarship.org]
- 2. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serelaxin, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of serelaxin in acute heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 6. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 7. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxin/serelaxin for cardiac dysfunction and heart failure in hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 12. academic.oup.com [academic.oup.com]
- 13. RELAXin in Acute Heart Failure-2 American College of Cardiology [acc.org]
- 14. A randomized, double-blind, placebo-controlled, multicentre study to assess haemodynamic effects of serelaxin in patients with acute heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AZD5462 and Serelaxin in the Management of Heart Failure]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12405063#azd5462-versus-serelaxin-in-heart-failure-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com